2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid
Description
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Properties
IUPAC Name |
2-(3-chlorosulfonyl-4,5-dimethoxyphenyl)acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11ClO6S/c1-16-7-3-6(5-9(12)13)4-8(10(7)17-2)18(11,14)15/h3-4H,5H2,1-2H3,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HMHKADLGFRIXOK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C(=CC(=C1)CC(=O)O)S(=O)(=O)Cl)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11ClO6S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
294.71 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid is a compound of interest due to its potential biological activities, particularly in the context of anticancer and antimicrobial properties. This article synthesizes existing research findings, case studies, and relevant data tables to provide a comprehensive overview of the biological activity associated with this compound.
The compound is characterized by its chlorosulfonyl group and methoxy substitutions, which are known to influence its biological activity. The presence of the chlorosulfonyl moiety is significant as it can enhance the compound's reactivity and interaction with biological targets.
Anticancer Activity
Research indicates that derivatives of compounds similar to 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid exhibit promising anticancer properties. For instance, studies have shown that related triazolo-thiadiazole derivatives demonstrate potent anticancer effects against various cancer cell lines, including human colon cancer (HT-29) models in vivo .
The mechanism of action for these compounds often involves the inhibition of critical signaling pathways such as the Akt pathway. Inhibition of Akt phosphorylation has been linked to reduced cancer cell proliferation and enhanced apoptosis .
Case Study: In Vivo Efficacy
In a notable study, triazolo-thiadiazole derivatives were administered to SCID mice bearing HT-29 tumors. The results demonstrated significant tumor size reduction compared to control groups, indicating effective in vivo anticancer activity .
Antimicrobial Activity
In addition to anticancer properties, 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid has been evaluated for its antimicrobial effects. Research shows that related compounds exhibit high efficacy against various pathogens, including bacteria and fungi. The chlorosulfonyl group enhances the compound's ability to penetrate microbial membranes, leading to increased antimicrobial activity .
Enzyme Inhibition Studies
The compound has also been studied for its potential as an enzyme inhibitor. Specifically, it has shown activity against acetylcholinesterase (AChE), which is relevant for treating neurological disorders . The inhibition of AChE can lead to increased levels of acetylcholine in synaptic clefts, potentially improving cognitive function in conditions like Alzheimer's disease.
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship (SAR) is crucial for optimizing the biological activity of 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid. Modifications in the methoxy groups' positions have been shown to significantly affect potency and selectivity against various biological targets. For instance, specific substitutions on the phenolic ring enhance anticancer efficacy while maintaining low toxicity profiles .
Data Summary Table
Scientific Research Applications
Synthesis Pathways
The synthesis of 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid typically involves the chlorosulfonation of 4,5-dimethoxyphenylacetic acid. Various synthetic routes have been explored to enhance yield and purity, including reactions with chlorosulfonic acid in dichloromethane under controlled conditions .
Medicinal Applications
2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid has garnered attention for its potential pharmacological properties:
- Anticancer Activity : Research indicates that derivatives of this compound exhibit potent anticancer effects against various human cancer cell lines. For instance, triazolo-thiadiazole derivatives synthesized from this compound showed significant inhibition of tumor growth in xenograft models .
- Anti-inflammatory Properties : Compounds related to 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid have demonstrated anti-inflammatory activity comparable to established non-steroidal anti-inflammatory drugs (NSAIDs) like ibuprofen. This suggests potential applications in treating inflammatory diseases while minimizing ulcerogenic effects .
- Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in cancer progression. For example, it has shown time- and concentration-dependent inhibition of Akt phosphorylation, a critical pathway in cancer cell survival and proliferation .
Case Study 1: Anticancer Activity Evaluation
A study evaluated the anticancer properties of various derivatives of 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid against colorectal cancer cell lines (HT-29 and SW403). The results indicated that specific derivatives exhibited IC₅₀ values significantly lower than standard chemotherapeutics, highlighting their potential as effective cancer treatments .
| Compound | Cell Line | IC₅₀ Value (µM) |
|---|---|---|
| KA25 | HT-29 | 6.2 |
| KA39 | SW403 | 4.0 |
| Doxorubicin | HT-29 | 10.0 |
Case Study 2: Anti-inflammatory Effects
In a comparative study of anti-inflammatory agents, derivatives of 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid were tested alongside ibuprofen. The findings suggested that these derivatives provided similar anti-inflammatory effects with reduced side effects related to gastrointestinal toxicity .
| Drug | Anti-inflammatory Activity | Gastrointestinal Toxicity |
|---|---|---|
| Ibuprofen | High | Moderate |
| Compound Derivative | High | Low |
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid, and how do reaction conditions influence yield?
- Methodology : Utilize quantum chemical calculations (e.g., density functional theory) to predict reaction pathways and intermediates, combined with experimental validation via controlled sulfonylation and methoxylation steps. Prioritize solvent selection (polar aprotic solvents like DMF) and temperature gradients (40–80°C) to optimize chlorosulfonyl group stability .
- Data Analysis : Monitor reaction progress using HPLC or LC-MS to quantify intermediates and final product purity. Compare computational predictions with experimental yields to refine thermodynamic models .
Q. How can the stability of 2-[3-(Chlorosulfonyl)-4,5-dimethoxyphenyl]acetic acid be assessed under varying pH and temperature conditions?
- Methodology : Conduct accelerated stability studies in buffered solutions (pH 2–10) at 25°C and 40°C. Use NMR (¹H/¹³C) and FTIR to track structural degradation (e.g., hydrolysis of sulfonyl chloride). Quantify decomposition products via mass spectrometry .
- Experimental Design : Include control groups with inert atmospheres (N₂) to isolate oxidative vs. hydrolytic degradation pathways .
Advanced Research Questions
Q. What computational strategies are effective for modeling the sulfonylation kinetics of this compound in multi-step syntheses?
- Methodology : Implement AI-driven reaction path searches (e.g., via COMSOL Multiphysics) to simulate sulfonylation energetics and transition states. Validate with experimental kinetic data (e.g., rate constants derived from in-situ Raman spectroscopy) .
- Contradiction Resolution : Address discrepancies between predicted and observed kinetics by recalibrating computational models with experimental activation energies .
Q. How can interdisciplinary approaches (e.g., chemical engineering and organic chemistry) resolve challenges in scaling up this compound’s synthesis?
- Methodology : Apply membrane separation technologies (e.g., nanofiltration) to isolate intermediates during continuous-flow synthesis. Use process control algorithms to maintain optimal reagent stoichiometry and residence time .
- Case Study : Reference ICReDD’s feedback-loop framework, where experimental data from pilot-scale reactors inform iterative refinements in reactor design .
Q. What experimental and theoretical methods reconcile contradictions in spectroscopic data for sulfonylated intermediates?
- Methodology : Deploy hybrid NMR/X-ray crystallography to resolve ambiguities in stereochemistry. Cross-validate with DFT-calculated chemical shifts and coupling constants .
- Critical Analysis : Use principal component analysis (PCA) to identify outlier data points in large spectroscopic datasets, followed by targeted re-synthesis of disputed intermediates .
Q. How can environmental impact assessments be integrated into the synthesis protocol for this compound?
- Methodology : Employ life-cycle assessment (LCA) tools to quantify waste generation (e.g., chlorinated byproducts). Test biodegradability of waste streams using OECD 301F assays .
- Innovation : Explore enzymatic degradation pathways (e.g., sulfatase enzymes) to mitigate persistent sulfonate residues .
Critical Considerations
- Interdisciplinary Collaboration : Leverage smart laboratories (AI-driven experimentation) to automate reaction optimization and reduce human error .
- Ethical Research Practices : Adopt bricolage methodologies to address cognitive biases in data interpretation, ensuring transparency in contradictory findings .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
